1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is an organic compound characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxylic acid group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to introduce the nitro group. This is followed by a coupling reaction with piperidine-4-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid can undergo various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Reduction: 1-(4-Fluoro-2-aminophenyl)piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperidine-4-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(4-Nitrophenyl)piperidine-4-carboxylic acid: Lacks the fluoro group, affecting its electronic properties and interactions with biological targets.
1-(4-Fluoro-2-nitrophenyl)piperidine: Lacks the carboxylic acid group, which can alter its solubility and reactivity.
Uniqueness: 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is unique due to the combination of the fluoro, nitro, and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYBRZKHLYQTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619399 | |
Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648917-79-7 | |
Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.